molecular formula C20H20N2O4 B11706329 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

Cat. No.: B11706329
M. Wt: 352.4 g/mol
InChI Key: BNIVBUBVMYIKCI-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalimide moiety, a methoxyphenyl group, and a methylbutanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps:

    Formation of the Phthalimide Moiety: The initial step involves the formation of the phthalimide ring through the reaction of phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the phthalimide intermediate.

    Formation of the Methylbutanamide Chain: The final step involves the formation of the methylbutanamide chain through an amide coupling reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., polar aprotic solvents, elevated temperatures).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-HYDROXYPHENYL)-3-METHYLBUTANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-CHLOROPHENYL)-3-METHYLBUTANAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C20H20N2O4/c1-12(2)17(18(23)21-13-8-10-14(26-3)11-9-13)22-19(24)15-6-4-5-7-16(15)20(22)25/h4-12,17H,1-3H3,(H,21,23)

InChI Key

BNIVBUBVMYIKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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